molecular formula C14H11ClN4O2 B2939382 Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866049-89-0

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2939382
CAS No.: 866049-89-0
M. Wt: 302.72
InChI Key: NZPPYVPRGGITKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of pyrazolopyrimidines. This compound features a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 3-position and a carboxylate ester group at the 6-position. It is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorobenzoic acid as the starting material.

  • Conversion to Methyl Ester: The 4-chlorobenzoic acid is converted to its methyl ester using methanol in the presence of concentrated sulfuric acid.

  • Formation of Pyrazolo[1,5-a]pyrimidine Core: The methyl ester undergoes cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.

  • Introduction of Amino Group: The amino group at the 7-position is introduced through subsequent chemical reactions.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions at various positions on the pyrazolo[1,5-a]pyrimidine core can be achieved using nucleophilic or electrophilic substitution methods.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products may include amines or alcohols.

  • Substitution products may include derivatives with different substituents on the pyrazolo[1,5-a]pyrimidine core.

Biochemical Analysis

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It can serve as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has shown potential in biological studies, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound has been investigated for its antiviral, anti-inflammatory, and anticancer properties. It may be used in the development of new therapeutic agents.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

  • Indole derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities.

Properties

IUPAC Name

methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPYVPRGGITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.